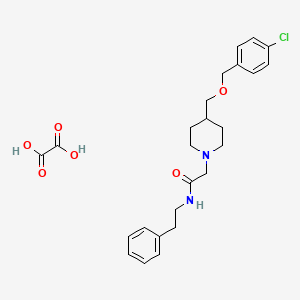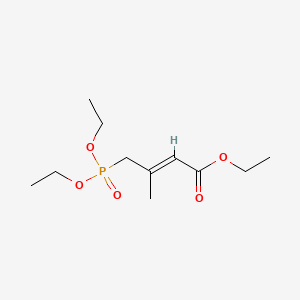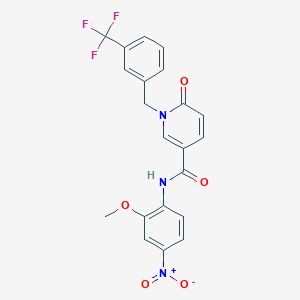
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the activation of signaling pathways that promote cancer cell growth and survival. By blocking BTK activity, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate can prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has been shown to accumulate in tumor tissue, suggesting that it may have a selective effect on cancer cells. 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has also been shown to have low toxicity and good tolerability in animal models, which is a promising sign for its potential use in humans.
実験室実験の利点と制限
One of the major advantages of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is its specificity for BTK, which makes it a potentially safer and more effective alternative to other BTK inhibitors that have been developed. However, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy in humans. Additionally, the cost and availability of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate may be a limitation for some research groups.
将来の方向性
There are several future directions for the development of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate as a cancer therapy. One area of interest is the combination of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate with other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate for the treatment of specific types of cancer, such as lymphoma and leukemia. Additionally, more research is needed to understand the long-term safety and efficacy of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate in humans, and to identify potential biomarkers that can predict response to therapy.
合成法
The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate involves several steps, starting with the reaction of 4-chlorobenzyl alcohol with chloromethyl piperidine in the presence of a base. The resulting product is then reacted with N-phenethylacetamide to form the final compound. The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has been optimized to achieve high yields and purity.
科学的研究の応用
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has been shown to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2.C2H2O4/c24-22-8-6-20(7-9-22)17-28-18-21-11-14-26(15-12-21)16-23(27)25-13-10-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2,(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQRPOVDBZSHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)
![2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624523.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624528.png)
![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![1-[4-(Propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2624530.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)


![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
